molecular formula C11H10N4O3S B255869 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone

4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone

Cat. No. B255869
M. Wt: 278.29 g/mol
InChI Key: FEZDISHYXORPBM-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone (MNBT) is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in different fields. MNBT is a yellow crystalline powder that is widely used in various research studies, especially in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone is not yet fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has also been found to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation.

Biochemical And Physiological Effects

4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been found to be non-mutagenic and non-carcinogenic. However, further studies are needed to determine the long-term effects of 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, making it a potential candidate for the treatment of bacterial infections. Additionally, 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to be effective against cancer cells, making it a potential candidate for cancer therapy.
However, 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has some limitations for lab experiments. It is a highly reactive compound and can be easily oxidized, which can affect its stability and potency. 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone also has poor solubility in water, which can limit its use in aqueous solutions.

Future Directions

There are several future directions for 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone research. One potential direction is the development of 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone-based drugs for the treatment of bacterial infections and cancer. Another potential direction is the investigation of the mechanism of action of 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone and its potential interactions with other drugs. Additionally, further studies are needed to determine the long-term effects of 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone on human health and its potential toxicity.

Synthesis Methods

4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can be synthesized by reacting 4-methoxy-3-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is heated and stirred for several hours until the formation of yellow crystals is observed. The yield of the reaction is approximately 80%, and the purity of the product can be confirmed by thin-layer chromatography and melting point determination.

Scientific Research Applications

4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been tested against various bacterial strains, including gram-positive and gram-negative bacteria. It has also been found to be effective against cancer cells, including breast, lung, and colon cancer cells. Additionally, 4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

Product Name

4-Methoxy-3-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone

Molecular Formula

C11H10N4O3S

Molecular Weight

278.29 g/mol

IUPAC Name

N-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N4O3S/c1-18-10-3-2-8(6-9(10)15(16)17)7-13-14-11-12-4-5-19-11/h2-7H,1H3,(H,12,14)/b13-7-

InChI Key

FEZDISHYXORPBM-QPEQYQDCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC2=NC=CS2)[N+](=O)[O-]

SMILES

COC1=C(C=C(C=C1)C=NNC2=NC=CS2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC=CS2)[N+](=O)[O-]

Origin of Product

United States

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